CYP Enzyme Inhibition Profile: Reduced Liability for Drug-Drug Interactions
In contrast to many oxazole derivatives which exhibit potent CYP inhibition, (2-Chlorooxazol-4-YL)methanol demonstrates a markedly weak inhibition profile against key human cytochrome P450 enzymes. The compound was tested against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes, yielding IC50 values >20,000 nM (>20 µM) for all three isoforms [1]. This stands in stark contrast to potent oxazole-based CYP inhibitors, such as the cholesterol 24-hydroxylase (CH24H) inhibitor 3f, which has a reported IC50 of 9.8 nM [2]. This low inhibitory potential is a significant differentiator, suggesting a reduced risk of causing drug-drug interactions (DDI) when the compound or its derivatives are used as pharmaceutical intermediates or probes.
| Evidence Dimension | Cytochrome P450 (CYP) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM against CYP2E1, CYP2B6, CYP2A6 |
| Comparator Or Baseline | Potent oxazole-based CH24H inhibitor 3f: IC50 = 9.8 nM |
| Quantified Difference | >2000-fold higher IC50 value (weaker inhibition) |
| Conditions | Human liver microsomes; inhibition assessed after 20 min via LC-MS analysis for (2-Chlorooxazol-4-YL)methanol; CH24H enzyme assay for comparator |
Why This Matters
A high IC50 for CYP inhibition correlates with a low potential for unwanted drug-drug interactions, making the compound a safer and more desirable intermediate for synthesizing drug candidates intended for in vivo studies.
- [1] BindingDB BDBM50438845 CHEMBL2413882. Binding Database. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50438845&google=BDBM50438845. View Source
- [2] Design and identification of brain-penetrant, potent, and selective 1,3-oxazole-based cholesterol 24-hydroxylase (CH24H) inhibitors. ScienceDirect, 2025. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0223523425002718. View Source
